molecular formula C36H33IrN3+3 B13743919 tris-(3-Methyl-2-phenylpyridine)iridium(III)

tris-(3-Methyl-2-phenylpyridine)iridium(III)

Cat. No.: B13743919
M. Wt: 699.9 g/mol
InChI Key: KDFXAMVXNKMSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-(3-Methyl-2-phenylpyridine)iridium(III) is an organoiridium complex known for its electroluminescent properties. This compound is a derivative of iridium(III) bound to three monoanionic 3-methyl-2-phenylpyridine ligands. It is widely used in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris-(3-Methyl-2-phenylpyridine)iridium(III) typically involves the cyclometalation reaction of 3-methyl-2-phenylpyridine with iridium trichloride. The reaction is carried out in a Parr reactor under an argon atmosphere. The mixture is heated to 205°C for 48 hours, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of tris-(3-Methyl-2-phenylpyridine)iridium(III) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The final product is purified through solvent extraction and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tris-(3-Methyl-2-phenylpyridine)iridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various iridium complexes with different oxidation states and ligand compositions .

Mechanism of Action

The mechanism of action of tris-(3-Methyl-2-phenylpyridine)iridium(III) involves the excitation of electrons to higher energy states upon exposure to light. The excited state undergoes intersystem crossing to a triplet state, which then decays radiatively, emitting light. This process is facilitated by the strong spin-orbit coupling in iridium complexes, which enhances the efficiency of intersystem crossing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris-(3-Methyl-2-phenylpyridine)iridium(III) is unique due to its specific ligand structure, which provides distinct photophysical properties. The methyl group on the pyridine ring influences the electronic properties, leading to variations in emission color and efficiency compared to other iridium complexes .

Properties

Molecular Formula

C36H33IrN3+3

Molecular Weight

699.9 g/mol

IUPAC Name

iridium(3+);3-methyl-2-phenylpyridine

InChI

InChI=1S/3C12H11N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-9H,1H3;/q;;;+3

InChI Key

KDFXAMVXNKMSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.[Ir+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.